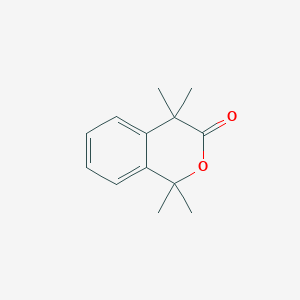
1,1,4,4-Tetramethyl-1,4-dihydro-3H-2-benzopyran-3-one
描述
1,1,4,4-Tetramethyl-1,4-dihydro-3H-2-benzopyran-3-one is an organic compound with the molecular formula C13H18O2. It is a derivative of benzopyran, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
属性
CAS 编号 |
4355-41-3 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
1,1,4,4-tetramethylisochromen-3-one |
InChI |
InChI=1S/C13H16O2/c1-12(2)9-7-5-6-8-10(9)13(3,4)15-11(12)14/h5-8H,1-4H3 |
InChI 键 |
LYQJSKOZAKOBCY-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C(OC1=O)(C)C)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-Tetramethyl-1,4-dihydro-3H-2-benzopyran-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with an appropriate aldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
1,1,4,4-Tetramethyl-1,4-dihydro-3H-2-benzopyran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
1,1,4,4-Tetramethyl-1,4-dihydro-3H-2-benzopyran-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1,4,4-Tetramethyl-1,4-dihydro-3H-2-benzopyran-3-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate specific enzymes and receptors involved in inflammatory and neurodegenerative processes.
相似化合物的比较
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
1,2,3,3-Tetramethyl-3H-indolium iodide: Used in various chemical and biological applications.
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: A compound with similar structural features and applications.
Uniqueness
1,1,4,4-Tetramethyl-1,4-dihydro-3H-2-benzopyran-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetramethyl substitution pattern enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


